3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile
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Overview
Description
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinyl group and a benzonitrile moiety. Pyridazine derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of the hydrazinyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile typically involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form azides or other nitrogen-containing functional groups.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is primarily attributed to its ability to interact with biological macromolecules. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The nitrile group can also participate in interactions with nucleophiles in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile
- 3-(6-Methyl-3-pyridazinyl)benzonitrile
- 3-(6-Amino-3-pyridazinyl)benzonitrile
Comparison: 3-(6-Hydrazinyl-3-pyridazinyl)benzonitrile is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity compared to other pyridazine derivatives. The hydrazinyl group enhances its potential as a versatile intermediate in chemical synthesis and its ability to interact with biological targets .
Properties
CAS No. |
1022091-94-6 |
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Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(6-hydrazinylpyridazin-3-yl)benzonitrile |
InChI |
InChI=1S/C11H9N5/c12-7-8-2-1-3-9(6-8)10-4-5-11(14-13)16-15-10/h1-6H,13H2,(H,14,16) |
InChI Key |
RISYIMBOKROORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(C=C2)NN)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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